5-Chloropyridazine-3,4-diamine;hydrate 5-Chloropyridazine-3,4-diamine;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13653540
InChI: InChI=1S/2C4H5ClN4.H2O/c2*5-2-1-8-9-4(7)3(2)6;/h2*1H,(H2,6,8)(H2,7,9);1H2
SMILES: C1=C(C(=C(N=N1)N)N)Cl.C1=C(C(=C(N=N1)N)N)Cl.O
Molecular Formula: C8H12Cl2N8O
Molecular Weight: 307.14 g/mol

5-Chloropyridazine-3,4-diamine;hydrate

CAS No.:

Cat. No.: VC13653540

Molecular Formula: C8H12Cl2N8O

Molecular Weight: 307.14 g/mol

* For research use only. Not for human or veterinary use.

5-Chloropyridazine-3,4-diamine;hydrate -

Specification

Molecular Formula C8H12Cl2N8O
Molecular Weight 307.14 g/mol
IUPAC Name 5-chloropyridazine-3,4-diamine;hydrate
Standard InChI InChI=1S/2C4H5ClN4.H2O/c2*5-2-1-8-9-4(7)3(2)6;/h2*1H,(H2,6,8)(H2,7,9);1H2
Standard InChI Key XPGZWJXVSJMKML-UHFFFAOYSA-N
SMILES C1=C(C(=C(N=N1)N)N)Cl.C1=C(C(=C(N=N1)N)N)Cl.O
Canonical SMILES C1=C(C(=C(N=N1)N)N)Cl.C1=C(C(=C(N=N1)N)N)Cl.O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is 5-chloropyridazine-3,4-diamine monohydrate, with the molecular formula C₄H₆ClN₅·H₂O and a molecular weight of 179.6 g/mol. Its structure consists of a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with:

  • A chlorine atom at the 5-position,

  • Amino groups (-NH₂) at the 3- and 4-positions,

  • A water molecule coordinated via hydrogen bonding in the hydrate form.

The presence of electron-withdrawing chlorine and electron-donating amino groups creates a polarized framework, enabling diverse reactivity in nucleophilic and electrophilic substitution reactions.

Synthesis and Manufacturing

Synthetic Routes

Pyridazine derivatives are typically synthesized through cyclization or functionalization of pre-existing heterocycles. For 5-chloropyridazine-3,4-diamine hydrate, plausible synthetic pathways include:

  • Chlorination-Amination Sequence:

    • Starting from pyridazine-3,4-diamine, direct chlorination at the 5-position using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

    • Protection of amine groups may be required to prevent side reactions during chlorination.

  • Reductive Amination:

    • Reduction of nitro groups in 5-chloropyridazine-3,4-dinitro precursors using catalytic hydrogenation or sodium dithionite.

Industrial Production

Industrial-scale synthesis would require optimization for yield and purity. Continuous flow reactors and solid-phase synthesis techniques are likely employed to minimize decomposition risks associated with reactive intermediates.

Physicochemical Properties

PropertyValue/Description
Melting Point215–220°C (decomposes)
SolubilityModerate in polar solvents (e.g., DMSO, ethanol); low in water
StabilityHygroscopic; sensitive to light and oxidation
pKa (Amino Groups)~4.5–5.5 (estimated)

The hydrate form exhibits enhanced stability compared to the anhydrous compound due to hydrogen bonding with water molecules.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 5 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
5-Cl-pyridazine-3,4-diamine+RNH25-RNH-pyridazine-3,4-diamine+HCl\text{5-Cl-pyridazine-3,4-diamine} + \text{RNH}_2 \rightarrow \text{5-RNH-pyridazine-3,4-diamine} + \text{HCl}
This reactivity is leveraged to generate derivatives for structure-activity relationship (SAR) studies.

Oxidation and Reduction

  • Oxidation: Amino groups can be oxidized to nitro groups using strong oxidizing agents like nitric acid, though this risks ring degradation.

  • Reduction: Catalytic hydrogenation may reduce the pyridazine ring to a piperazine analog, altering its aromaticity and bioactivity.

Research Gaps and Future Directions

While computational studies predict moderate bioactivity for this compound, empirical validation is lacking. Priorities for future research include:

  • Synthetic Optimization: Developing greener synthetic routes with higher atom economy.

  • Biological Screening: Testing against pathogenic strains and cancer cell lines.

  • Structural Analysis: X-ray crystallography to elucidate hydrate conformation and intermolecular interactions.

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